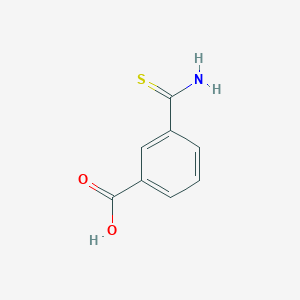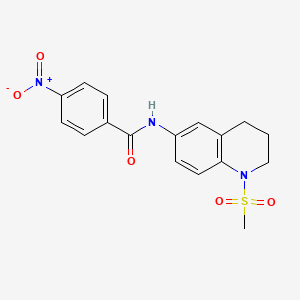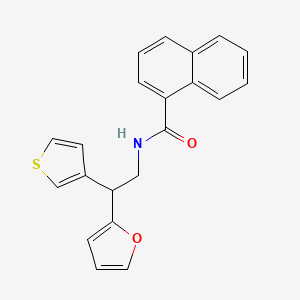![molecular formula C21H18ClN5O4 B2600124 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1020969-24-7](/img/structure/B2600124.png)
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds incorporating heterocyclic moieties, such as pyrazoles, pyrimidines, and triazines, are frequently explored for their antimicrobial properties. For instance, Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety and evaluated their antimicrobial activities, demonstrating the potential of such compounds in developing new antimicrobial agents [Bondock, Rabie, Etman, & Fadda, 2008]. This research underlines the importance of heterocyclic chemistry in discovering new antimicrobial substances.
Anticancer Activities
The synthesis and biological evaluation of heterocyclic compounds also extend to anticancer research. Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrinyl moiety, some of which exhibited anticancer and antimicrobial activities [Riyadh, Kheder, & Asiry, 2013]. This highlights the therapeutic potential of designing and synthesizing novel heterocyclic compounds for cancer treatment.
Synthesis of Heterocyclic Compounds
The field of heterocyclic chemistry is not only crucial for the development of pharmaceuticals but also for the synthesis of novel compounds with potential applications in various scientific areas. Studies like that by Rizk et al. (2019) focus on the synthesis and characterization of new Schiff base and fused heterocyclic compounds, evaluating their antimicrobial activities and contributing to the chemical diversity of heterocyclic compounds [Rizk, Awheda, & Smida, 2019].
Mécanisme D'action
Target of Action
The primary targets of the compound 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide are adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
The compound this compound interacts with its targets, the adenosine receptors, by binding to them . This binding can lead to changes in the receptors’ activity, affecting the signaling pathways they are involved in. The exact nature of these changes can vary depending on the specific receptor subtype and the cellular context.
Biochemical Pathways
Upon binding to adenosine receptors, this compound can affect several biochemical pathways . These include pathways involved in cellular energy metabolism, signal transduction, and possibly others. The downstream effects of these pathway alterations can lead to changes in cellular function and behavior.
Pharmacokinetics
It is known that the compound’s isosteric replacement improves potency and metabolic stability at a cost of solubility .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific adenosine receptor subtypes it interacts with and the cellular context. These effects can include changes in cellular metabolism, signal transduction, and other cellular functions .
Analyse Biochimique
Biochemical Properties
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with adenosine receptors, particularly the A2A and A3 subtypes . These interactions are crucial as they can modulate various physiological processes, including neurotransmission, inflammation, and immune responses. The compound’s binding affinity and selectivity towards these receptors make it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to changes in cyclic AMP (cAMP) levels, which in turn affects cell signaling pathways . Additionally, the compound has been observed to impact gene expression related to inflammatory responses, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly adenosine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to reduced inflammatory responses and altered gene expression patterns. The compound’s structure allows it to fit into the receptor binding sites, blocking the natural ligand’s access and preventing receptor activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating inflammatory responses and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects by modulating adenosine receptor activity and reducing inflammation. At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, the compound can affect metabolic flux and metabolite levels, particularly those related to adenosine metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues can influence its pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity. For instance, its presence in the cytoplasm or nucleus can influence gene expression and cellular signaling pathways.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-7-8-19(31-2)17(9-15)24-20(28)11-26-21(29)18-10-16(25-27(18)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGJNVYDWRABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2600045.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2600048.png)
![(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2600050.png)


![N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2600054.png)

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)
![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)


![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)
